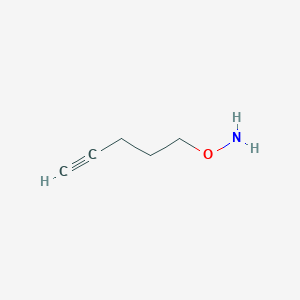

O-(pent-4-yn-1-yl)hydroxylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H9NO |

|---|---|

Molecular Weight |

99.13 g/mol |

IUPAC Name |

O-pent-4-ynylhydroxylamine |

InChI |

InChI=1S/C5H9NO/c1-2-3-4-5-7-6/h1H,3-6H2 |

InChI Key |

JAFCRLMYPPBVMU-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCCON |

Origin of Product |

United States |

Foundational & Exploratory

Veliparib (CAS 137270-24-7): A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Potent PARP Inhibitor for Preclinical and Clinical Research

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Veliparib (also known as ABT-888; CAS 137270-24-7), a potent, orally bioavailable inhibitor of poly(ADP-ribose) polymerase (PARP) 1 and 2. Designed for researchers, scientists, and drug development professionals, this document delves into the core scientific principles of Veliparib, its practical applications in research, and a survey of its commercial availability and pricing for laboratory use.

Introduction: The Rationale for PARP Inhibition in Oncology

The DNA damage response (DDR) is a critical network of cellular pathways that detect and repair DNA lesions, thus maintaining genomic integrity. A key player in this process is the Poly(ADP-ribose) polymerase (PARP) family of enzymes, particularly PARP1 and PARP2. These enzymes are activated by DNA single-strand breaks (SSBs) and, once bound to the damaged site, catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) on themselves and other acceptor proteins. This PARylation serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of the DNA strand.

Inhibition of PARP enzymatic activity leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs). In healthy cells, these DSBs can be efficiently repaired through the high-fidelity homologous recombination (HR) pathway. However, in cancer cells with deficiencies in the HR pathway, often due to mutations in genes like BRCA1 and BRCA2, the repair of these DSBs is compromised. This leads to genomic instability and, ultimately, cell death. This concept of "synthetic lethality," where the simultaneous loss of two parallel pathways is lethal while the loss of either one alone is not, forms the basis for the therapeutic application of PARP inhibitors in cancers with HR deficiencies.[1][2][3]

Veliparib is a small molecule inhibitor that potently targets both PARP1 and PARP2, with inhibitory constants (Ki) of 5.2 nM and 2.9 nM, respectively.[1] Its ability to cross the blood-brain barrier has also made it a candidate for investigating central nervous system malignancies.[1]

Mechanism of Action: Beyond Catalytic Inhibition

While the primary mechanism of action of PARP inhibitors is the blockade of PARP's catalytic activity, a crucial aspect of their efficacy is "PARP trapping." This phenomenon occurs when the inhibitor binds to the PARP enzyme that is already associated with DNA at the site of a single-strand break. This binding prevents the release of PARP from the DNA, creating a stable PARP-DNA complex.[4] This trapped complex is a significant physical impediment to DNA replication, leading to stalled replication forks and the formation of double-strand breaks.[1][4]

The trapping efficiency of different PARP inhibitors varies and is a key determinant of their cytotoxic potential. While Veliparib is a potent catalytic inhibitor, it is considered to have lower PARP trapping activity compared to some other PARP inhibitors.[4] This characteristic may influence its therapeutic window and combination strategies.

Commercial Availability for Research Use

Veliparib (CAS 137270-24-7) is widely available for research purposes from various chemical suppliers. It is important for researchers to source high-purity compounds to ensure the reliability and reproducibility of their experimental results. The table below provides a summary of several suppliers and their typical pricing. Note that prices are subject to change and may vary based on purity, formulation (e.g., free base vs. dihydrochloride salt), and quantity.

| Supplier | Product Name(s) | Catalog Number (Example) | Purity | Available Quantities | Price (USD, Approx.) |

| Selleck Chemicals | Veliparib (ABT-888) | S1004 | >99% | 10 mg, 50 mg, 100 mg, 200 mg | ~$90 (10 mg) |

| Tocris Bioscience | Veliparib dihydrochloride | 7026 | ≥98% (HPLC) | 10 mg, 50 mg | ~$100 (10 mg) |

| Apexbio Technology | ABT-888 (Veliparib) | A3002 | >99% | 5 mg, 10 mg, 50 mg, 200 mg | $55 (5 mg), $220 (50 mg) |

| MedchemExpress | Veliparib | HY-10130 | >99% | 10 mg, 50 mg, 100 mg | ~$90 (10 mg) |

| Axon Medchem | Veliparib | 1593 | 99% | 2 mg, 5 mg, 25 mg | $44 (2 mg), $198 (25 mg)[5] |

| LKT Labs | Veliparib | V1745 | ≥99% | 1 mg, 5 mg, 25 mg | $75 (1 mg), $368 (25 mg)[6] |

| Thermo Scientific | Veliparib | AAJ6343509 | Not specified | 100 mg | ~$287 (100 mg) |

Note: Researchers should always request a certificate of analysis (CoA) from the supplier to verify the identity and purity of the compound.

Physicochemical and Handling Properties

A thorough understanding of the physicochemical properties of Veliparib is essential for proper handling, storage, and experimental design.

| Property | Value | Source |

| CAS Number | 137270-24-7 (Veliparib free base) | N/A |

| Molecular Formula | C₁₃H₁₆N₄O | [1] |

| Molecular Weight | 244.29 g/mol | [1] |

| Appearance | Off-white to pale yellow solid | [7] |

| Solubility | DMSO: ≥ 49 mg/mL (200.58 mM) Water: Insoluble (free base); Soluble up to 100 mM (dihydrochloride salt) Ethanol: Insoluble | [1][2] |

| Storage | Store at -20°C. Solutions in DMSO or water can be stored at -20°C for up to 3 months. | [3] |

Preparation of Stock Solutions:

For in vitro experiments, Veliparib is typically dissolved in anhydrous dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles. For in vivo studies, formulations in vehicles such as a mix of DMSO, PEG300, Tween-80, and saline, or a suspension in methylcellulose have been described.[8]

Experimental Protocols for In Vitro Evaluation

The following are representative protocols for assessing the activity of Veliparib in a laboratory setting. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

PARP Activity Assay (Biochemical)

This assay directly measures the enzymatic activity of PARP1 or PARP2 in a cell-free system.

Materials:

-

Recombinant human PARP1 or PARP2 enzyme

-

Histone H1 (as a substrate)

-

Biotinylated NAD⁺

-

Streptavidin-coated plates

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

-

Veliparib (serially diluted)

-

Stop buffer (e.g., 1.5 M benzamide)

Procedure:

-

Prepare a reaction mixture containing assay buffer, PARP enzyme, and histone H1.

-

Add serial dilutions of Veliparib or vehicle control (DMSO) to the reaction mixture and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding biotinylated NAD⁺.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding the stop buffer.

-

Transfer the reaction mixture to a streptavidin-coated plate and incubate for 60 minutes to allow the biotinylated PAR-histone product to bind.

-

Wash the plate to remove unincorporated biotinylated NAD⁺.

-

Add a streptavidin-HRP conjugate and incubate for 60 minutes.

-

Wash the plate and add a chemiluminescent or colorimetric HRP substrate.

-

Read the signal on a plate reader. The signal intensity is proportional to PARP activity.

Cell Viability Assay (e.g., MTT or MTS)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, which can be used to determine the cytotoxic effects of Veliparib, either alone or in combination with other agents.[9]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Veliparib stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay)

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of Veliparib (and/or a combination agent) for a specified duration (e.g., 72 hours). Include a vehicle-only control.

-

After the treatment period, add the MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.[7]

-

If using MTT, add the solubilization solution to dissolve the formazan crystals. If using MTS, the product is already soluble.

-

Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC₅₀ value.

Western Blot Analysis of PARP Cleavage

A hallmark of apoptosis is the cleavage of PARP1 by caspases, resulting in an 89 kDa fragment. Western blotting can be used to detect this cleavage event as a marker of apoptosis induction by Veliparib, particularly in combination with DNA-damaging agents.

Materials:

-

Cell lysates from treated and control cells

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against PARP (that recognizes both full-length and cleaved forms)

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Treat cells with Veliparib and/or other agents for the desired time.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and apply the ECL substrate.

-

Visualize the bands using a chemiluminescence imaging system. The appearance of an 89 kDa band indicates PARP cleavage. Re-probe the membrane for the loading control to ensure equal protein loading.

Conclusion

Veliparib (CAS 137270-24-7) is a well-characterized and potent inhibitor of PARP1 and PARP2 that continues to be a valuable tool for researchers investigating DNA damage response pathways and developing novel cancer therapeutics. Its oral bioavailability and ability to penetrate the central nervous system have made it a subject of numerous preclinical and clinical studies.[1][9] This guide has provided a technical overview of its mechanism of action, commercial availability for research, and key experimental protocols to facilitate its effective use in the laboratory. As with any potent biological inhibitor, careful experimental design and the use of high-purity reagents are paramount for generating reliable and impactful data.

References

-

PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences. [Link]

-

Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

-

Veliparib 2HCl | PARP1 & PARP2 Inhibitor. BellBrook Labs. [Link]

-

ABT-888 (Veliparib) PARP1, PARP2 27101. BPS Bioscience. [Link]

-

Veliparib. Wikipedia. [Link]

Sources

- 1. bellbrooklabs.com [bellbrooklabs.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Blocking PARP activity with the inhibitor veliparib enhances radiotherapy sensitivity in endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. Poly (ADP) ribose polymerase enzyme inhibitor, veliparib, potentiates chemotherapy and radiation in vitro and in vivo in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. texaschildrens.org [texaschildrens.org]

Technical Guide: O-pent-4-ynylhydroxylamine (5-aminoxy-1-pentyne)

This guide provides an in-depth technical analysis of O-pent-4-ynylhydroxylamine (also known as 5-aminoxy-1-pentyne ), clarifying its nomenclature, chemical identity, synthesis, and critical role in chemical biology.

Nomenclature, Synthesis, and Bioorthogonal Applications

Part 1: Identity & Nomenclature Resolution

The terms O-pent-4-ynylhydroxylamine and 5-aminoxy-1-pentyne refer to the same chemical entity . The distinction is purely nomenclatural:

-

O-pent-4-ynylhydroxylamine: Preferred IUPAC-style nomenclature emphasizing the molecule as an ether derivative of hydroxylamine (

). This name highlights its reactivity (oxime formation). -

5-aminoxy-1-pentyne: A structure-based common name emphasizing the carbon chain (pentyne) and the functional group placement.

Chemical Specifications

| Property | Detail |

| Primary Name | O-(pent-4-yn-1-yl)hydroxylamine |

| Synonym | 5-aminoxy-1-pentyne |

| CAS Number | 137270-24-7 (Hydrochloride salt) |

| Chemical Formula | |

| Molecular Weight | 99.13 g/mol (Free base) / 135.59 g/mol (HCl salt) |

| SMILES | C#CCCCON |

| Functional Groups | Terminal Alkyne (Click handle), Hydroxylamine (Aldehyde/Ketone reactive) |

Part 2: Mechanism of Action

This compound is a bifunctional linker used primarily in glycobiology and bioconjugation . It bridges two distinct chemical worlds:

-

Hydroxylamine Terminus (

): Reacts chemoselectively with aldehydes or ketones under mild acidic/neutral conditions to form a stable oxime linkage . This reaction is often accelerated by aniline catalysis.[1][2][3][4][5] -

Alkyne Terminus (

): Serves as a bioorthogonal "handle" for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry."

The "Tag-and-Click" Strategy

The primary utility of O-pent-4-ynylhydroxylamine is to convert a carbonyl group (introduced metabolically or chemically) into an alkyne handle, enabling subsequent fluorescent labeling or enrichment.

Figure 1: The dual-functionality mechanism. The hydroxylamine creates the stable oxime bond, installing the alkyne handle for the final click reaction.

Part 3: Synthesis Protocol

The synthesis typically employs N-hydroxyphthalimide (NHPI) as a masked hydroxylamine precursor. This method avoids the formation of O,N-dialkylated byproducts common in direct alkylation of hydroxylamine.

Reaction Scheme

-

Alkylation:

-

Deprotection:

Step-by-Step Methodology

Reagents: N-Hydroxyphthalimide (NHPI), 5-chloro-1-pentyne, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), DMF, Hydrazine monohydrate.[2]

-

Alkylation Step:

-

Dissolve NHPI (1.0 equiv) in anhydrous DMF.

-

Add 5-chloro-1-pentyne (1.2 equiv) and DBU (1.2 equiv).

-

Stir at 80°C for 4–6 hours. Note: The solution will turn yellow/orange.

-

Workup: Dilute with water, extract with ethyl acetate. Wash organic layer with 1M HCl, saturated

, and brine. Dry over

-

-

Hydrazinolysis (Deprotection):

-

Dissolve the phthalimide intermediate in

(or MeOH). -

Add Hydrazine monohydrate (2–3 equiv) at 0°C, then warm to room temperature. Stir for 1–2 hours. A white precipitate (phthalhydrazide) will form.

-

Filtration: Filter off the precipitate.

-

Salt Formation (Critical for Stability): Add 4M HCl in dioxane to the filtrate to precipitate the O-pent-4-ynylhydroxylamine hydrochloride .

-

Isolation: Filter the white solid, wash with cold ether, and dry under vacuum.

-

Part 4: Application Protocol – Cell Surface Glycan Labeling

This protocol describes the Periodate oxidation and Aniline-catalyzed Ligation (PAL) method to label sialic acids on live cells.[1][2][4]

Materials

-

Buffer A: PBS (pH 7.4)

-

Oxidation Solution: 1 mM

in PBS (freshly prepared). -

Labeling Solution: 100 µM O-pent-4-ynylhydroxylamine + 10 mM Aniline in PBS (pH 6.7).

-

Click Mix: 100 µM Azide-Fluorophore, 1 mM

, 1 mM THPTA (ligand), 2 mM Sodium Ascorbate.

Workflow

-

Periodate Oxidation:

-

Wash cells (e.g., HeLa, CHO) 2x with Buffer A.

-

Incubate cells with Oxidation Solution for 30 min at 4°C (on ice) in the dark.

-

Mechanism:[6][5][7][8][9] Mild periodate selectively oxidizes the exocyclic glycerol side chain of sialic acids to an C7-aldehyde.

-

Quench: Add 1 mM glycerol or wash 2x with Buffer A to remove excess periodate.

-

-

Oxime Ligation (Tagging):

-

Resuspend cells in Labeling Solution .

-

Incubate for 60–90 min at 4°C.

-

Role of Aniline: Acts as a nucleophilic catalyst, forming a highly reactive Schiff base intermediate that rapidly transimines to the stable oxime.

-

Wash cells 2x with Buffer A to remove unbound linker.

-

-

Click Chemistry (Detection):

-

Incubate cells with Click Mix for 30 min at room temperature.

-

Safety Note: Use a copper-chelating ligand (THPTA/BTTAA) to prevent Cu(I)-induced cytotoxicity.

-

Wash cells 3x with Buffer A.

-

Analyze via Flow Cytometry or Fluorescence Microscopy.

-

Figure 2: The PAL (Periodate-Aniline-Ligation) workflow for cell surface labeling.

References

-

Zeng, Y., et al. "High-efficiency labeling of sialylated glycoproteins on living cells."[2] Nature Methods, vol. 6, no. 3, 2009, pp. 207–209. Link

- Key, J. A., et al. "Synthesis of O-pent-4-ynylhydroxylamine." Tetrahedron Letters, vol. 50, no. 26, 2009. (Detailed synthesis via NHPI route).

-

Agard, N. J., & Bertozzi, C. R. "Chemical approaches to perturb, profile, and perceive glycans." Accounts of Chemical Research, vol. 42, no. 6, 2009, pp. 788–797. Link

-

Dirksen, A., & Dawson, P. E. "Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling." Bioconjugate Chemistry, vol. 19, no. 12, 2008, pp. 2543–2548. Link

Sources

- 1. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. High-efficiency labeling of sialylated glycoproteins on living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. labinsights.nl [labinsights.nl]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. CN105111128A - Method for preparing N-hydroxyphthalimide - Google Patents [patents.google.com]

Precision Bifunctional Tools: A Technical Guide to Alkynyl Hydroxylamine Linkers

Executive Summary

In the architecture of chemical biology, alkynyl hydroxylamine linkers represent a high-fidelity "adapter" class of molecules. They function by bridging two distinct orthogonal reactivities: carbonyl-selective oxime ligation and bioorthogonal alkyne-azide cycloaddition (CuAAC) .

This guide moves beyond basic definitions to provide a rigorous operational framework for using these linkers in protein conjugation, glyco-engineering, and antibody-drug conjugate (ADC) synthesis. As a Senior Application Scientist, I will focus on the causality of experimental design—why we select specific catalysts, how to manage pH-dependent kinetics, and how to ensure linkage stability.

The Chemical Logic: Why Alkynyl Hydroxylamines?

The utility of an alkynyl hydroxylamine linker (e.g., O-propargyl-hydroxylamine or its PEGylated analogs) lies in its ability to convert a "soft" electrophile (aldehyde/ketone) into a "hard" bioorthogonal handle (alkyne).

The Dual-Mechanism Advantage

-

The Anchor (Hydroxylamine End): Reacts with aldehydes or ketones to form an oxime .

-

Selectivity: Aldehydes are rare on native protein surfaces (absent unless introduced via oxidation of N-terminal Ser/Thr or glycans).

-

Stability:[1][] Oximes (

) are significantly more hydrolytically stable than hydrazones, making them preferred for long-term biological studies.

-

-

The Handle (Alkyne End): Reacts with azides via CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition).[3][4][5][6]

-

Orthogonality:[5] The alkyne is inert to the oxime formation conditions, allowing for sequential, controlled functionalization.

-

Mechanistic Visualization

The following diagram outlines the "Tag-and-Modify" strategy, a primary application of these linkers.

Caption: Sequential workflow transforming a native protein motif into a functionalized conjugate via alkynyl hydroxylamine bridging.

Strategic Applications & Critical Parameters

Site-Specific Protein Labeling

Targeting N-terminal Serine or Threonine residues is a classic use case. Sodium periodate (

-

Scientist's Note: Unlike random lysine conjugation (NHS-esters), this method yields a homogeneous product with a defined modification site, critical for maintaining protein bioactivity.

Glycan Remodeling

Metabolic oligosaccharide engineering often introduces azides or alkynes directly. However, for in vitro glycoprofiling, glycans on antibodies (e.g., IgG Fc region) can be oxidized to aldehydes and tagged with alkynyl hydroxylamine linkers to attach cytotoxic payloads (ADCs).

Kinetic Catalysis: The Aniline Effect

Oxime formation at neutral pH is slow (

-

The Solution: Nucleophilic catalysis using Aniline or p-Phenylenediamine (pPDA) .

-

Mechanism: Aniline reacts rapidly with the aldehyde to form a protonated Schiff base (imine), which is more electrophilic than the original aldehyde. The hydroxylamine then attacks this activated intermediate, expelling aniline.

-

Impact: Increases reaction rate by 10–400 fold, allowing ligation at physiological pH (6.5–7.0) rather than damaging acidic pH (4.5).

Table 1: Catalyst Performance Comparison[8]

| Catalyst | Optimal pH | Rate Enhancement | Toxicity/Handling | Recommended Use |

| None | 4.0 - 4.5 | 1x (Baseline) | N/A | Acid-stable peptides only. |

| Aniline | 4.5 - 6.0 | 10x - 40x | Toxic; requires removal. | Standard protein labeling. |

| p-Phenylenediamine (pPDA) | 6.0 - 7.0 | >100x | High; light sensitive. | Sensitive proteins requiring neutral pH. |

| m-Phenylenediamine (mPDA) | 6.0 - 7.0 | >100x | High solubility. | High-concentration ligation.[7] |

Detailed Experimental Protocols

These protocols are designed for a standard model: labeling an N-terminal Serine protein with a fluorophore via an O-propargyl-hydroxylamine linker.

Protocol A: Generation of Aldehyde-Tagged Protein

Objective: Selectively oxidize N-terminal Ser/Thr without over-oxidizing Methionine/Cysteine.

-

Buffer Exchange: Equilibrate protein (50–100 µM) in PBS (pH 7.4) . Avoid amine buffers (Tris) if possible, though they are less interfering here than in NHS reactions.

-

Oxidation: Add Sodium Periodate (

) to a final concentration of 1–2 mM .[8]-

Critical Control: Do not exceed 5 mM or 30 minutes incubation. High concentrations/times risk oxidizing Methionine to sulfoxides.

-

-

Incubation: Incubate for 15–20 minutes on ice, in the dark.

-

Quenching: Add glycerol (final 100 mM) or perform rapid desalting (Zeba spin column or dialysis) to remove excess periodate.

-

Why: Unreacted periodate will oxidize the hydroxylamine linker and the aniline catalyst if not removed.

-

Protocol B: Oxime Ligation (The Linker Attachment)

Objective: Attach the alkynyl hydroxylamine linker efficiently.

-

Preparation: Dissolve O-propargyl-hydroxylamine hydrochloride in water or DMSO (if using a lipophilic analog).

-

Reaction Mix:

-

Aldehyde-protein (from Protocol A).[3]

-

Linker: Add 10–50 molar equivalents relative to protein.

-

Catalyst: Add Aniline (stock 1 M in DMSO/water, pH adjusted to 6.0) to a final concentration of 100 mM .

-

-

Incubation: Incubate at 25°C for 2–16 hours .

-

Optimization: For pPDA, use 10 mM concentration; reaction may complete in <2 hours.

-

-

Purification: Remove excess linker and catalyst via size-exclusion chromatography (SEC) or extensive dialysis.

-

Verification: Analyze via ESI-MS. You should observe a mass shift corresponding to the linker minus water (+ Linker MW - 18 Da).

-

Protocol C: CuAAC Functionalization (The Payload)

Objective: Click the azide-fluorophore onto the alkyne handle.

-

Reagents:

-

Azide-Fluorophore: 5–10 molar equivalents.

-

CuSO4: 1 mM final.

-

THPTA Ligand: 5 mM (Maintains Cu(I) solubility and protects protein from oxidation).

-

Sodium Ascorbate: 10 mM (Freshly prepared).

-

-

Sequence: Mix Protein-Alkyne + Azide + CuSO4/THPTA. Initiate reaction by adding Sodium Ascorbate .

-

Incubation: 1 hour at Room Temperature (protect from light).

-

Cleanup: Desalting column to remove free dye and copper.

Troubleshooting & Optimization Logic

Issue: Low Conjugation Yield (Step 1)

-

Diagnosis: Incomplete oxidation or competing side reactions.

-

Fix: Verify aldehyde generation using a colorimetric hydrazine test (e.g., Purpald assay) before adding the linker. Ensure periodate was fresh; it degrades rapidly in light/moisture.

Issue: Protein Precipitation

-

Diagnosis: Over-modification or hydrophobic linker aggregation.

-

Fix:

-

Switch to a PEGylated linker (e.g., O-(3,6,9,12-Tetraoxapentadec-14-yn-1-yl)hydroxylamine) to improve solubility.[]

-

Reduce Aniline concentration to 10 mM and extend time, or switch to pPDA.

-

Issue: Instability of the Linkage

-

Diagnosis: Hydrolysis of the oxime.

-

Fix: While oximes are stable at pH 7, they can exchange in the presence of high concentrations of other hydroxylamines or alkoxyamines. Ensure the final sample is stored in a buffer free of reactive carbonyl scavengers. For permanent linkage, reduce the oxime to a hydroxylamine ether using NaCNBH3 (reductive amination), though this is rarely necessary for standard applications.

References

-

Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews. [Link]

-

Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling.[9] Bioconjugate Chemistry. [Link][7]

-

Rashidian, M., et al. (2013). Chemoenzymatic Labeling of Proteins: Techniques and Approaches. Bioconjugate Chemistry. [Link][7]

-

Agten, S. M., et al. (2016).[7] Oxime Ligation: A Versatile Method for Protein Conjugation.[7] Bioconjugate Chemistry. [Link][7]

-

Patterson, J. T., et al. (2014). Finding the Right (Bio)orthogonal Chemistry. ACS Chemical Biology. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioorthogonal Hydroamination of Push-Pull-Activated Linear Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

O-(pent-4-yn-1-yl)hydroxylamine: A Versatile Heterobifunctional Linker for Advanced Click Chemistry Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The convergence of synthetic chemistry and biology has given rise to powerful tools for understanding and manipulating complex biological systems. Among these, "click chemistry" provides a class of reactions that are rapid, specific, and high-yielding, enabling the modular construction of complex molecular architectures.[1] This guide focuses on O-(pent-4-yn-1-yl)hydroxylamine, a heterobifunctional linker that embodies the principles of click chemistry. Possessing both a hydroxylamine and a terminal alkyne, this molecule serves as a versatile bridge, enabling a two-step, orthogonal conjugation strategy. We will explore the distinct reactivity of each functional group—oxime ligation and copper-catalyzed azide-alkyne cycloaddition (CuAAC)—and provide the theoretical underpinnings, practical applications, and detailed protocols necessary for its successful implementation in research and development.

The Bioorthogonal Chemistry Paradigm

The term "bioorthogonal chemistry" refers to chemical reactions that can occur within a living system without interfering with native biochemical processes.[2] Coined by Carolyn R. Bertozzi, this concept has revolutionized the study of biomolecules in their native environments.[3] These reactions must be highly selective, biocompatible, and efficient under physiological conditions (aqueous environment, neutral pH, ambient temperature).[4]

O-(pent-4-yn-1-yl)hydroxylamine is an exemplary tool in the bioorthogonal chemist's toolkit, featuring two distinct functional groups that react via separate, non-interfering "click" pathways. This dual-modality allows for the sequential and controlled assembly of bioconjugates, making it invaluable for applications ranging from proteomics to targeted drug delivery.

O-(pent-4-yn-1-yl)hydroxylamine: A Molecular Profile

At its core, O-(pent-4-yn-1-yl)hydroxylamine is a simple molecule with a profound capacity for molecular construction. Its power lies in its bifunctionality, which allows it to act as a linker between two different molecular entities.

-

Molecular Formula: C₅H₉NO[5]

-

Molecular Weight: 99.13 g/mol (as free base)[5]

-

Key Functional Groups:

-

Aminooxy (Hydroxylamine) Group (-ONH₂): Reacts selectively with aldehydes and ketones to form a stable oxime bond.

-

Terminal Alkyne Group (-C≡CH): Participates in highly efficient cycloaddition reactions with azides.

-

Caption: Structure of O-(pent-4-yn-1-yl)hydroxylamine.

The First Handle: Oxime Ligation via the Hydroxylamine Group

The reaction between a hydroxylamine and a carbonyl (aldehyde or ketone) to form an oxime is a cornerstone of bioconjugation.[6] This condensation reaction is highly chemoselective, proceeding efficiently in aqueous solutions and forming a stable C=N-O linkage.[7][8]

Mechanism and Causality

The reaction proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.[9]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen of the hydroxylamine attacks the electrophilic carbonyl carbon.

-

Dehydration: A molecule of water is eliminated to form the stable oxime double bond.[10]

The rate of this reaction is pH-dependent. A slightly acidic environment (pH 4-5) is often optimal, as it provides enough protonation to activate the carbonyl group, making it more electrophilic, while leaving the hydroxylamine sufficiently nucleophilic to initiate the attack.[7] At neutral pH, the reaction can be slow, but the rate can be significantly accelerated by nucleophilic catalysts such as aniline or its derivatives, which are essential for applications under physiological conditions.[6]

Sources

- 1. chemistry.illinois.edu [chemistry.illinois.edu]

- 2. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 3. Bioorthogonal chemistry: Bridging chemistry, biology, and medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. labinsights.nl [labinsights.nl]

- 5. O-(pent-4-yn-1-yl)hydroxylamine hydrochloride | C5H10ClNO | CID 85617522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. uscholar.univie.ac.at [uscholar.univie.ac.at]

- 9. Aldehydes and Ketones - Carbonyl compounds - Preparation and Properties [chemicalnote.com]

- 10. Aldehydes and ketones react with hydroxylamine to form | Filo [askfilo.com]

Harnessing Terminal Alkynes in Bioorthogonal Chemistry: A Technical Guide to CuAAC, Ligand Engineering, and Proteomic Profiling

Executive Summary

The advent of bioorthogonal chemistry has fundamentally transformed our ability to interrogate complex biological systems without disrupting their native physiology. At the core of this revolution is the terminal alkyne—a sterically minimal, biologically inert chemical handle. When paired with azides via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), terminal alkynes enable the precise tracking of metabolic dynamics and the functional profiling of the reactive proteome. This whitepaper provides an in-depth mechanistic analysis of terminal alkyne reagents, the evolution of copper-stabilizing ligands, and field-proven, self-validating protocols for metabolic labeling and Activity-Based Protein Profiling (ABPP).

The Mechanistic Advantage of Terminal Alkynes

The selection of a bioorthogonal handle is a delicate balance between reactivity and biological inertness. Terminal alkynes are uniquely suited for this role due to their minimal steric footprint[1].

The Causality of Steric Minimalization: Traditional bioconjugation often relies on incorporating bulky reporters, such as fluorophores or biotin tags, directly into a biological probe. However, these massive moieties routinely compromise the cell permeability of the probe and sterically hinder its binding to target enzyme active sites[1]. By substituting a bulky reporter with a terminal alkyne, researchers can deploy probes that freely cross the plasma membrane and capture enzymes in their native, unperturbed state[2].

The terminal alkyne remains entirely dormant within the cellular milieu until it is exposed to an azide in the presence of a Copper(I) catalyst. The resulting CuAAC reaction is a highly exergonic [3+2] cycloaddition that yields a 1,4-disubstituted 1,2,3-triazole—a covalent linkage that is exceptionally stable and resistant to enzymatic degradation or hydrolysis[3].

Logical flow of the CuAAC reaction forming a stable 1,2,3-triazole linkage.

Overcoming the Copper Barrier: Ligand Engineering

While CuAAC is kinetically unparalleled, its application in living systems is historically bottlenecked by copper toxicity. The active catalyst, Cu(I), is thermodynamically unstable in aerobic environments and rapidly oxidizes to Cu(II)[3]. This redox cycling generates reactive oxygen species (ROS) via Fenton-like chemistry, leading to severe oxidative damage, protein crosslinking, and cell death[4].

The Causality of Ligand Design: To mitigate toxicity, researchers engineered water-soluble polytriazole ligands. These ligands serve a dual purpose: they coordinate the Cu(I) ion to prevent the generation of ROS, and they act as sacrificial reductants to maintain the catalyst in its active +1 oxidation state[4],[5].

The evolution of these ligands demonstrates a clear trajectory toward higher water solubility and accelerated kinetics. While early ligands like TBTA were restricted to in vitro use due to poor solubility and high toxicity, next-generation ligands like BTTAA and BTTES feature bulky tert-butyl groups that prevent the polymerization of unreactive copper acetylides, drastically accelerating the reaction rate while preserving cell viability[6],[5].

Table 1: Quantitative Comparison of Cu(I)-Stabilizing Ligands

Data synthesized from comparative kinetic and cytotoxicity profiling[6],[5].

| Ligand | Structural Feature | Relative Reaction Yield (30 min, 50 µM Cu) | Cytotoxicity Profile | Primary Application |

| TBTA | Benzyl-triazole | < 15% | High (Cell lysis at >75 µM Cu) | In vitro bioconjugation |

| THPTA | Hydroxypropyl-triazole | < 15% | Low | Live-cell labeling |

| BTTES | tert-Butyl / Sulfate | > 45% | Very Low | In vivo labeling |

| BTTAA | tert-Butyl / Acetic Acid | > 45% (Fastest Kinetics) | Minimal | High-efficiency live-cell / in vivo |

Application I: Metabolic Labeling and Proliferation Dynamics (EdU)

The quantification of DNA synthesis is a cornerstone of oncology and developmental biology. Historically, this was achieved using BrdU (5-bromo-2'-deoxyuridine). However, BrdU detection requires massive antibodies (~150 kDa) that cannot penetrate intact chromatin. Consequently, researchers must subject samples to harsh HCl denaturation or enzymatic digestion, which destroys cellular architecture and precludes multiplexing[7],[8].

The EdU Advantage: EdU (5-ethynyl-2'-deoxyuridine) replaces the bulky bromine atom with a terminal alkyne. Because the subsequent CuAAC detection utilizes a microscopic azide-fluorophore (often <1 kDa), the probe effortlessly diffuses through fixed, intact double-stranded DNA. This preserves the native cytoarchitecture and allows for seamless multiplexing with acid-sensitive fluorescent proteins[7],[8].

Protocol 1: Self-Validating EdU Labeling Workflow

This protocol incorporates internal controls to establish a self-validating system, ensuring that fluorescence is strictly causally linked to active DNA replication.

-

Metabolic Incorporation: Incubate live cells with 10 µM EdU for 1–2 hours under standard culture conditions[8].

-

Validation Checkpoint (Negative Control): Maintain a parallel culture treated with vehicle (DMSO) instead of EdU to establish the baseline background fluorescence of the click reagents.

-

-

Fixation & Permeabilization: Wash cells with cold PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.5% Triton X-100 for 20 minutes.

-

CuAAC Click Reaction: Prepare the "Click Cocktail" fresh. Order of addition is critical to prevent premature copper oxidation:

-

1x PBS buffer

-

1 mM THPTA or BTTAA ligand[5]

-

2 mM Sodium Ascorbate (Reducing agent; must be prepared fresh)

-

10 µM Azide-Fluorophore

-

100 µM CuSO₄

-

-

Incubation: Apply the cocktail to cells for 30 minutes at room temperature, protected from light.

-

Analysis: Wash extensively with PBS and analyze via flow cytometry or confocal microscopy. True S-phase cells will exhibit a distinct, high-intensity fluorescent population compared to the negative control[8].

Application II: Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) utilizes chemical probes to covalently label the active sites of specific enzyme classes within a complex proteome. To capture enzymes in their native physiological environment, probes must be applied to living cells.

The Two-Step Click-ABPP Logic: Directly attaching a biotin enrichment tag to an activity-based probe renders it impermeable to the cell membrane[1]. By utilizing an alkyne-tagged probe, the molecule easily enters the cell and binds its target. Following cell lysis, a Biotin-Azide is "clicked" onto the alkyne handle, enabling streptavidin-based enrichment and downstream LC-MS/MS identification[9],[2].

Two-step Activity-Based Protein Profiling (ABPP) workflow using alkyne probes.

Protocol 2: Self-Validating ABPP Workflow

This protocol utilizes competitive inhibition to prove the causal relationship between enzyme activity and probe labeling.

-

In Situ Labeling & Competitive Control:

-

Test Sample: Incubate live cells with 1–10 µM of the alkyne-tagged activity-based probe for 1 hour[9].

-

Validation Checkpoint (Competitive Control): Pre-incubate a separate batch of cells with an untagged, known competitive inhibitor for 30 minutes prior to adding the alkyne probe. A successful experiment will show near-zero enrichment in this sample, proving the probe is specifically targeting the active site[2].

-

-

Proteome Extraction: Lyse cells using a non-denaturing buffer (e.g., 1% NP-40 in PBS) and normalize protein concentrations using a BCA assay[9].

-

CuAAC Click Reaction: To 1 mg of protein lysate, add the click reagents in the following strict order: 100 µM Biotin-Azide (preferably with a cleavable linker like Dde or TEV for easier elution), 1 mM THPTA, 1 mM CuSO₄, and 2 mM Sodium Ascorbate[9],[2]. Vortex gently after each addition and incubate for 1 hour at room temperature.

-

Precipitation & Enrichment: Precipitate proteins using methanol/chloroform to remove unreacted Biotin-Azide[1]. Resuspend the pellet and incubate with streptavidin-conjugated magnetic beads for 2 hours at 4°C[9].

-

On-Bead Digestion & LC-MS/MS: Wash beads stringently. Perform on-bead reduction (DTT), alkylation (IAA), and tryptic digestion. Elute the resulting peptides and analyze via high-resolution LC-MS/MS to identify the reactive proteome[9].

References

-

Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry . National Institutes of Health (NIH).[Link]

-

Bioorthogonal Chemistry and Its Applications . ACS Publications.[Link]

-

Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design . MDPI. [Link]

-

Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling . National Institutes of Health (NIH). [Link]

-

User-friendly bioorthogonal reactions click to explore glycan functions in complex biological systems . Journal of Clinical Investigation (JCI). [Link]

-

Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study . National Institutes of Health (NIH). [Link]

-

Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction . Chemical Communications (RSC Publishing). [Link]

-

Analysis of Cell Proliferation and Homeostasis Using EdU Labeling . ResearchGate. [Link]

-

OpenEMMU: A versatile, open-source EdU multiplexing methodology for studying DNA replication and cell cycle dynamics . National Institutes of Health (NIH). [Link]

Sources

- 1. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. OpenEMMU: A versatile, open-source EdU multiplexing methodology for studying DNA replication and cell cycle dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

O-(pent-4-yn-1-yl)hydroxylamine molecular weight and formula

Executive Summary

O-(pent-4-yn-1-yl)hydroxylamine (often supplied as the hydrochloride salt) is a bifunctional linker widely utilized in chemical biology, specifically within the fields of glycobiology and bioconjugation . Its utility stems from its dual-reactivity: the hydroxylamine (

This guide provides a rigorous analysis of its physicochemical properties, synthesis pathways, and experimental protocols for metabolic labeling applications.

Part 1: Chemical Constitution[1][2]

The accurate characterization of O-(pent-4-yn-1-yl)hydroxylamine is critical for stoichiometric calculations in bioconjugation workflows. Researchers must distinguish between the free base and the hydrochloride salt, as the latter is the standard commercial form due to enhanced stability.

Table 1: Physicochemical Properties

| Property | Specification |

| IUPAC Name | O-pent-4-ynylhydroxylamine hydrochloride |

| Common Name | 5-Aminooxy-1-pentyne HCl |

| CAS Number | 137270-24-7 (Hydrochloride salt) |

| Chemical Formula (Salt) | |

| Molecular Weight (Salt) | 135.59 g/mol |

| Chemical Formula (Free Base) | |

| Molecular Weight (Free Base) | 99.13 g/mol |

| Solubility | Highly soluble in water, DMSO, Methanol |

| Appearance | White to off-white crystalline solid |

| Storage | -20°C, hygroscopic (store under inert gas) |

Structural Visualization

The molecule consists of a 5-carbon chain terminating in an alkyne, with the oxygen of the hydroxylamine attached to the first carbon.

Part 2: Mechanistic Principles

The efficacy of O-(pent-4-yn-1-yl)hydroxylamine relies on two distinct chemical transformations that can be performed sequentially.

Oxime Ligation (Chemo-selective)

The hydroxylamine group reacts with carbonyls (aldehydes or ketones) to form an oxime linkage (

-

Kinetics: The reaction is acid-catalyzed, typically optimal at pH 4.5–6.0.

-

Catalysis: The addition of aniline (10–100 mM) can accelerate the reaction rate by forming a highly reactive Schiff base intermediate.

-

Stability: Unlike hydrazones, oximes are hydrolytically stable under physiological conditions.

CuAAC "Click" Chemistry (Bioorthogonal)

Once the molecule is tethered to the target via the oxime bond, the terminal alkyne remains available for reaction with an azide-tagged reporter (e.g., Azide-Fluor 488 or Azide-Biotin).

-

Specificity: The alkyne-azide reaction is inert to native biological functional groups (amines, thiols, carboxyls).

Part 3: Synthesis & Preparation[4][5][6]

While commercially available, the synthesis of O-(pent-4-yn-1-yl)hydroxylamine is a standard procedure in organic synthesis labs, typically following the Mitsunobu protocol or direct alkylation of N-hydroxyphthalimide.

Synthetic Route (Phthalimide Protection)

-

Alkylation: React N-hydroxyphthalimide with 5-chloropent-1-yne (or the corresponding alcohol via Mitsunobu) in the presence of a base (e.g.,

or TEA) in DMF. -

Deprotection: Treat the resulting phthalimide intermediate with hydrazine hydrate (

) in ethanol. -

Salt Formation: Acidify with HCl to precipitate the O-(pent-4-yn-1-yl)hydroxylamine hydrochloride salt.

Note: The salt form is preferred for storage as the free base is volatile and prone to oxidation.

Part 4: Applications in Chemical Biology

The primary application of this reagent is in Metabolic Oligosaccharide Engineering (MOE) .

Glycan Labeling Workflow

-

Metabolic Incorporation: Cells are fed a sugar analog (e.g., N-levulinoylmannosamine, ManLev) containing a ketone handle. The cellular machinery incorporates this sugar into cell-surface sialic acids.

-

Surface Labeling: The cells are washed and treated with O-(pent-4-yn-1-yl)hydroxylamine. The hydroxylamine reacts with the surface ketones (oxime ligation), installing an alkyne handle on the cell surface.

-

Detection: The cells are reacted with an azide-fluorophore via CuAAC to visualize the glycans.

Advantages over Direct Azide Sugars

Using this two-step approach (Ketone-Sugar

Part 5: Experimental Protocol

Protocol: Cell Surface Labeling via Oxime Ligation

Materials

-

Reagent A: O-(pent-4-yn-1-yl)hydroxylamine HCl (Stock: 100 mM in water).

-

Buffer: PBS (Phosphate Buffered Saline), pH 6.5 (slightly acidic pH favors oxime formation).

-

Cells: Mammalian cells metabolically labeled with a ketone-bearing sugar (e.g., ManLev).

Step-by-Step Methodology

-

Preparation:

-

Harvest cells (approx.

cells/mL). -

Wash cells 2x with cold PBS (pH 7.4) to remove excess media.

-

-

Oxime Ligation:

-

Resuspend cells in Labeling Buffer (PBS adjusted to pH 6.5 + 10% FBS).

-

Add Reagent A to a final concentration of 100 µM – 1 mM .

-

Optional: Add 10 mM aniline to catalyze the reaction.

-

Incubate for 1 hour at room temperature or overnight at 4°C with gentle agitation.

-

-

Washing:

-

Centrifuge cells (300 x g, 5 min).

-

Wash 3x with cold PBS (pH 7.4) to remove unreacted hydroxylamine.

-

-

Click Reaction (Detection):

-

Resuspend cells in PBS containing:

-

Azide-Fluorophore (50 µM)

- (1 mM)

-

Sodium Ascorbate (1 mM)

-

THPTA Ligand (2 mM) (Essential to protect proteins from Cu-induced oxidation).

-

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Analysis:

-

Wash cells 3x with PBS containing 1% BSA.

-

Analyze via Flow Cytometry or Confocal Microscopy.

-

References

-

PubChem. (n.d.).[1][2] O-(pent-4-yn-1-yl)hydroxylamine hydrochloride.[2][3][4][5] National Library of Medicine. Retrieved from [Link][2]

-

Mahal, L. K., Yarema, K. J., & Bertozzi, C. R. (1997). Engineering Chemical Reactivity on Cell Surfaces Through Oligosaccharide Biosynthesis. Science. Retrieved from [Link]

-

Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology. Retrieved from [Link]

Sources

- 1. GSRS [precision.fda.gov]

- 2. O-(pent-4-yn-1-yl)hydroxylamine hydrochloride | C5H10ClNO | CID 85617522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. O-(pent-4-yn-1-yl)hydroxylamine hydrochloride | 137270-24-7 [sigmaaldrich.com]

- 4. O-(pent-4-yn-1-yl)hydroxylamine hydrochloride | 137270-24-7 [sigmaaldrich.com]

- 5. aaronchem.com [aaronchem.com]

Technical Guide: Aminooxy vs. Hydroxylamine Functional Groups in Bioconjugation

Executive Summary

In drug development and chemical biology, the terms "hydroxylamine" and "aminooxy" are frequently—and dangerously—conflated. While they share the parent structure

The Core Distinction:

-

Aminooxy (

): An O-substituted hydroxylamine.[1][2] It reacts with carbonyls to form thermodynamically stable oxime ethers . This is the gold standard for site-specific bioconjugation. -

N-Hydroxylamine (

): An N-substituted hydroxylamine.[3] It reacts with carbonyls to form nitrones , which are often unstable or susceptible to hydrolysis/polymerization.

This guide delineates the mechanistic differences, stability profiles, and optimized protocols for deploying aminooxy reagents in high-fidelity bioconjugation.

Part 1: Structural & Electronic Fundamentals

Nomenclature and Connectivity

The IUPAC distinction is rigorous. The reactivity depends entirely on whether the organic substituent (

| Feature | Aminooxy (Alkoxyamine) | N-Hydroxylamine |

| General Formula | ||

| Hybridization | Nitrogen is | Nitrogen is |

| Primary Reactivity | Nucleophilic attack via Nitrogen | Nucleophilic attack via Nitrogen |

| Product with Ketone | Oxime Ether ( | Nitrone ( |

| Common Use | Stable Linkers (ADCs, Probes) | Radical Traps, Cleavage Reagents |

The Alpha-Effect and pKa

Both groups exhibit the alpha-effect , where the adjacent heteroatom (oxygen) with lone pairs increases the nucleophilicity of the nitrogen atom. However, their basicity differs, which is the key to chemoselectivity.

-

Alkyl Amines (

): pKa -

Aminooxy Groups (

): pKa

Implication for Bioconjugation: You can perform aminooxy ligations at acidic pH (4.5), ensuring that lysine residues (pKa ~10.5) on proteins are protonated and inert, resulting in perfect chemoselectivity.

Part 2: Chemoselectivity & Reaction Mechanisms

The most critical technical differentiator is the product formed upon reaction with an aldehyde or ketone.

Pathway Divergence

The following diagram illustrates the structural divergence between Aminooxy and N-Hydroxylamine pathways.

Figure 1: Divergent reaction pathways. Aminooxy reagents yield stable oximes, while N-hydroxylamines yield nitrones.

Hydrolytic Stability

The oxime bond is significantly more stable than the hydrazone bond (formed from hydrazines,

-

Hydrazone: Susceptible to hydrolysis in acidic endosomes (pH 5.0).

-

Oxime: Stable at pH 5.0–7.[4]4. Requires very low pH (< 2) or high concentrations of competing hydroxylamine to reverse.

Part 3: Experimental Protocol – Aniline-Catalyzed Oxime Ligation

The reaction rate of oxime ligation is slow at neutral pH.[5] In 2006, Dirksen and Dawson introduced aniline catalysis , which accelerates the reaction by orders of magnitude via a transimination mechanism.

The Mechanism of Catalysis

Aniline reacts with the ketone first to form a protonated Schiff base (highly electrophilic), which is then attacked by the aminooxy group.

Figure 2: The catalytic cycle of aniline in oxime ligation.[6] The Schiff base intermediate activates the ketone.

Optimized Protocol for Protein-Drug Conjugation

Objective: Conjugate an aminooxy-functionalized payload to a ketone-modified antibody.

Reagents:

-

Buffer: 0.1 M Sodium Acetate, pH 4.5 – 5.0. (Citrate is also acceptable).

-

Catalyst: Aniline (or

-phenylenediamine for faster kinetics at neutral pH).[7] -

Protein: Ketone-labeled antibody (1–5 mg/mL).

-

Payload: Aminooxy-drug linker (dissolved in DMSO).

Step-by-Step Methodology:

-

Preparation: Exchange the protein buffer into 0.1 M Sodium Acetate (pH 4.5) using a Zeba spin column or dialysis. Crucial: Avoid amine-containing buffers like Tris or Glycine.

-

Catalyst Addition: Add Aniline to the protein solution to a final concentration of 10–100 mM.

-

Note: Aniline can precipitate at high concentrations; ensure solubility.

-

-

Ligation: Add the Aminooxy-payload (5–10 molar equivalents relative to ketone).

-

Keep DMSO concentration < 10% to prevent protein denaturation.

-

-

Incubation: Incubate at 25°C for 4–16 hours.

-

Validation: Monitor reaction progress via LC-MS (mass shift corresponds to payload + linker -

).

-

-

Purification: Remove excess payload and aniline using Size Exclusion Chromatography (SEC) or extensive dialysis against PBS (pH 7.4).

Part 4: Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Slow Reaction | pH too high (> 6.0) | Lower pH to 4.5 to optimize Schiff base formation. |

| Precipitation | Hydrophobic payload | Add up to 10-20% DMSO or use a sulfonated aniline catalyst ( |

| Non-specific binding | Aldehyde reactivity | Ensure the protein has no free N-terminal Ser/Thr that could oxidize. Use ketones (less reactive than aldehydes but more stable).[4] |

| Reversibility | Acidic hydrolysis | Reduce the oxime bond with |

References

-

Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling.[8] Bioconjugate Chemistry, 19(12), 2543–2548.[8]

-

Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes.

-

Dirksen, A., Hackeng, T. M., & Dawson, P. E. (2006). Nucleophilic catalysis of oxime ligation.[7][9] Angewandte Chemie International Edition, 45(45), 7581–7584.[9]

-

IUPAC. Nomenclature of Organic Chemistry (Rule C-841).

Sources

- 1. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 2. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. Hydroxylamine - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Nucleophilic catalysis of oxime ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Navigating the Duality of a Powerful Bifunctional Reagent

An In-depth Technical Guide to the Safe Handling and Application of O-(pent-4-yn-1-yl)hydroxylamine

O-(pent-4-yn-1-yl)hydroxylamine is a valuable bifunctional molecule in the researcher's toolkit, particularly for applications in chemical biology and drug development. Its structure uniquely combines a terminal alkyne and a hydroxylamine moiety, enabling sequential or orthogonal bioconjugation strategies such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) and oxime ligation. However, the very features that make this compound chemically versatile also necessitate a thorough understanding of its potential hazards. The hydroxylamine functional group, in particular, is associated with inherent instability and toxicity.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of O-(pent-4-yn-1-yl)hydroxylamine and its hydrochloride salt is fundamental to its safe handling. The following table summarizes key data points for the hydrochloride salt, which is the commercially available form.

| Property | Value | Source |

| Chemical Name | O-(pent-4-yn-1-yl)hydroxylamine hydrochloride | [1][2] |

| CAS Number | 137270-24-7 | [1][2] |

| Molecular Formula | C₅H₁₀ClNO | [1][12] |

| Molecular Weight | 135.59 g/mol | [1][2][12] |

| Melting Point | 137-138 °C | [2] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Purity | Typically ≥95% | [1][2] |

Hazard Identification and GHS Classification

The primary hazards associated with O-(pent-4-yn-1-yl)hydroxylamine are attributed to the hydroxylamine functional group. The following GHS classifications are based on data for hydroxylamine hydrochloride.

| Hazard Class | GHS Classification | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4][7] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[4][7] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4][7] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[4][7] |

| Respiratory or Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[4][7] |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer[4][7][8][9] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure[4][8][9] |

| Corrosive to Metals | Category 1 | H290: May be corrosive to metals[4][8][9] |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life[4][8][9] |

Safe Handling and Storage: A Proactive Approach to Risk Mitigation

Given the potential hazards, a stringent and proactive approach to handling and storage is paramount.

Engineering Controls

All work with O-(pent-4-yn-1-yl)hydroxylamine, both in solid and solution form, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[8][11] An eyewash station and safety shower must be readily accessible.[3]

Personal Protective Equipment (PPE)

Appropriate PPE is non-negotiable when handling this compound. This includes:

-

Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[3]

-

Hand Protection: Wear nitrile gloves that are appropriate for the solvent being used. Change gloves immediately if they become contaminated.[3][4]

-

Body Protection: A lab coat and closed-toe shoes are mandatory. For larger quantities, consider a chemical-resistant apron.[3]

Storage Requirements

Proper storage is crucial to maintain the stability of O-(pent-4-yn-1-yl)hydroxylamine and prevent hazardous situations.

-

Container: Keep the compound in its original, tightly sealed container.[3]

-

Environment: Store in a cool, dry, and well-ventilated area.[3][8]

-

Incompatibilities: Isolate from strong oxidizing agents, acids, bases, and metals.[3][5][11] The hydroxylamine moiety can react violently with strong oxidizers.[5]

Caption: Workflow for the safe handling and storage of O-(pent-4-yn-1-yl)hydroxylamine.

First Aid and Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

| Exposure Route | First Aid Measures |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3][4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4] |

| Ingestion | Do NOT induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention.[3] |

Accidental Release Measures

In the case of a spill, evacuate the area and prevent the spread of the material. For small spills, carefully sweep up the solid material, avoiding dust formation, and place it in a sealed container for disposal.[3] For larger spills, contact your institution's environmental health and safety department.

Stability and Reactivity: Understanding the Compound's Behavior

The stability of O-(pent-4-yn-1-yl)hydroxylamine is a key consideration. The hydroxylamine group is known to be thermally unstable and can decompose, potentially explosively, under certain conditions.[5] While the pentynyl chain may offer some stabilization compared to the parent hydroxylamine, it is prudent to handle the compound with care.

Caption: Reactivity and incompatibility profile of O-(pent-4-yn-1-yl)hydroxylamine.

Toxicological Information

The toxicological profile of O-(pent-4-yn-1-yl)hydroxylamine is inferred from data on hydroxylamine and its salts.

-

Acute Effects: Harmful if swallowed or in contact with skin.[4][7] Causes irritation to the skin, eyes, and respiratory tract.[3][10]

-

Chronic Effects: Suspected of causing cancer.[4][7][8][9] May cause damage to organs, particularly the blood, through prolonged or repeated exposure.[10]

Representative Experimental Protocol: Oxime Ligation

The following is a representative protocol for an oxime ligation reaction, incorporating necessary safety precautions.

Objective: To conjugate O-(pent-4-yn-1-yl)hydroxylamine to an aldehyde-containing biomolecule.

Materials:

-

O-(pent-4-yn-1-yl)hydroxylamine hydrochloride

-

Aldehyde-containing biomolecule

-

Aniline (as a catalyst)

-

Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Appropriate solvents for workup and purification

Procedure:

-

Preparation (in a chemical fume hood):

-

Don all necessary PPE (goggles, face shield, lab coat, nitrile gloves).

-

Allow the O-(pent-4-yn-1-yl)hydroxylamine hydrochloride container to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution of O-(pent-4-yn-1-yl)hydroxylamine hydrochloride in the reaction buffer. Handle the solid carefully to avoid creating dust.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the aldehyde-containing biomolecule with the O-(pent-4-yn-1-yl)hydroxylamine hydrochloride stock solution.

-

Add aniline to the reaction mixture. Aniline is also toxic and should be handled with care in the fume hood.

-

Gently mix the reaction and allow it to proceed at room temperature or 37 °C for the desired time (typically 1-4 hours).

-

-

Workup and Purification:

-

Purify the resulting conjugate using an appropriate method for your biomolecule (e.g., size-exclusion chromatography, dialysis).

-

Collect and dispose of all waste, including unused reagents and contaminated consumables, as hazardous waste according to your institution's guidelines.

-

-

Post-Experiment:

-

Thoroughly clean all glassware and the work area in the fume hood.

-

Remove and dispose of PPE in the appropriate waste stream.

-

Wash your hands thoroughly with soap and water.

-

Conclusion: A Tool to be Respected

O-(pent-4-yn-1-yl)hydroxylamine is a powerful and versatile reagent for bioconjugation. However, its utility is matched by its potential hazards. A comprehensive understanding of its reactivity, toxicity, and proper handling procedures is not merely a recommendation but a necessity for ensuring the safety of researchers and the integrity of experimental outcomes. By adhering to the guidelines outlined in this technical guide, scientists can confidently and safely harness the capabilities of this valuable chemical tool.

References

-

Techno PharmChem. HYDROXYLAMINE HYDROCHLORIDE. [Link]

-

MilliporeSigma. SAFETY DATA SHEET - according to the (US) Hazard Communication Standard (29 CFR 1910.1200). [Link]

-

PubChem. O-(pent-4-yn-1-yl)hydroxylamine hydrochloride | C5H10ClNO | CID 85617522. [Link]

-

International Labour Organization. ICSC 0661 - HYDROXYLAMINE. [Link]

-

PubChemLite. O-(pent-4-en-1-yl)hydroxylamine. [Link]

-

ChemicalRegister. O-(Pent-4-en-1-yl)hydroxylamine,O-(Pent-4-en-1-yl)hydroxylamine hydrochloride Suppliers & Manufacturers. [Link]

-

Fisher Scientific. Hydroxylamine hydrochloride - SAFETY DATA SHEET. [Link]

-

PENTA. Hydroxylamine hydrochloride - SAFETY DATA SHEET. [Link]

-

Wikipedia. Hydroxylamine. [Link]

- Google Patents. CN103304356A - Hydroxylamine synthesis method.

-

Organic Chemistry Portal. hydroxylamine synthesis by amination (alkylation). [Link]

-

Lab Alley. SAFETY DATA SHEET - Hydroxylamine Hydrochloride. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Synthesis and reactivity of a novel group of hydroxylamine-containing 2π- and 4π-components. [Link]

-

PubChem. O-Pentylhydroxylamine | C5H13NO | CID 13245201. [Link]

-

ResearchGate. Synthesis and Application of N Hydroxylamine Derivatives as Potential Replacements for HOBt | Request PDF. [Link]

Sources

- 1. aaronchem.com [aaronchem.com]

- 2. O-(pent-4-yn-1-yl)hydroxylamine hydrochloride | 137270-24-7 [sigmaaldrich.com]

- 3. technopharmchem.com [technopharmchem.com]

- 4. shepherd.edu [shepherd.edu]

- 5. HYDROXYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. ICSC 0661 - HYDROXYLAMINE [chemicalsafety.ilo.org]

- 7. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. pentachemicals.eu [pentachemicals.eu]

- 10. dept.harpercollege.edu [dept.harpercollege.edu]

- 11. media.laballey.com [media.laballey.com]

- 12. O-(pent-4-yn-1-yl)hydroxylamine hydrochloride | C5H10ClNO | CID 85617522 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Metabolic Labeling of Cell-Surface Sialoglycans using O-(pent-4-yn-1-yl)hydroxylamine

Audience: Researchers, scientists, and drug development professionals in glycobiology, cell biology, and oncology.

Introduction: Unveiling the Glycocalyx with Chemical Precision

The cell surface is adorned with a dense and complex layer of glycans, collectively known as the glycocalyx. These sugar structures, primarily attached to proteins and lipids, are critical mediators of cell-cell communication, host-pathogen interactions, and immune modulation.[1][2] Alterations in glycan profiles, particularly an increase in sialylation, are a hallmark of many pathological states, including cancer, where they correlate with metastasis and poor prognosis.[3]

Metabolic Glycan Labeling (MGL), also referred to as Metabolic Glycoengineering, is a powerful chemical biology technique that enables the study of glycans in their native environment.[1][2] This approach introduces a subtle chemical reporter into the cellular glycan biosynthetic machinery.[1] By feeding cells a synthetic monosaccharide analog bearing a bioorthogonal handle, this "unnatural" sugar is processed by the cell's metabolic pathways and incorporated into newly synthesized glycoconjugates.[1][4] The chemical reporter, which is inert to biological processes, can then be selectively tagged with a probe for visualization or enrichment using highly specific bioorthogonal "click chemistry" reactions.[4][5] This method offers a distinct advantage over traditional lectin- or antibody-based detection, which can suffer from low affinity and cross-reactivity.[1]

This guide focuses on O-(pent-4-yn-1-yl)hydroxylamine, a versatile chemical tool for labeling sialic acids, a key terminal monosaccharide on many cell-surface glycans.[3][6] This molecule contains a terminal alkyne group, a bioorthogonal handle that allows for covalent ligation to azide-containing probes via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[7] We provide a detailed protocol for its application in labeling cultured mammalian cells, followed by fluorescent detection of the incorporated alkyne reporter.

Principle of the Method

The protocol involves a two-step process: metabolic incorporation of the alkyne-modified sugar followed by bioorthogonal ligation to a fluorescent probe.

Step 1: Metabolic Incorporation. O-(pent-4-yn-1-yl)hydroxylamine is a synthetic analog of N-acetylmannosamine (ManNAc), the natural precursor to sialic acid.[1] When introduced to cell culture media, it is taken up by the cells. The cell's enzymatic machinery recognizes the analog and processes it through the sialic acid biosynthetic pathway.[1][3] This results in the presentation of alkyne-modified sialic acid residues on the termini of N- and O-linked glycans on the cell surface.

Step 2: Bioorthogonal Detection. The terminal alkyne group serves as a chemical handle for detection. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is used to covalently attach an azide-modified fluorescent probe to the alkyne handle.[7][8] This reaction is highly specific, rapid, and biocompatible, allowing for efficient and clean labeling of the targeted glycans with minimal background.[4][5][7] The now-fluorescently tagged cells can be analyzed by microscopy or flow cytometry.

Caption: Experimental workflow for metabolic glycan labeling.

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No/Low Signal | - Inefficient metabolic incorporation in the chosen cell line.- Insufficient incubation time or reporter concentration.- Degraded click chemistry reagents (esp. sodium ascorbate).- Inactive copper catalyst. | - Test a different cell line known for high glycan turnover.- Perform a time-course (24, 48, 72h) and dose-response (25-200 µM) experiment.- Always prepare sodium ascorbate solution fresh.- Ensure click reagents are added in the correct order (ligand, copper, then ascorbate). |

| High Background | - Non-specific binding of the fluorescent probe.- Insufficient washing after the click reaction.- Cell autofluorescence. | - Run the "No Reporter" negative control to confirm.- Increase the number of wash steps after labeling.- Analyze cells on the flow cytometer before labeling to determine the baseline autofluorescence in the chosen channel. |

| Cell Death/Toxicity | - Reporter concentration is too high.- Cytotoxicity from the copper catalyst. | - Reduce the concentration of O-(pent-4-yn-1-yl)hydroxylamine.- Ensure a sufficient concentration of the copper-chelating ligand (e.g., THPTA) is used. Reduce the click reaction incubation time to 15-20 minutes. |

References

-

Wittmann, V. (2021). Metabolic glycoengineering: exploring glycosylation with bioorthogonal chemistry. Kops. [Link]

-

Baskin, J. M., et al. (2007). Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars. Proceedings of the National Academy of Sciences. [Link]

-

Zhang, X., & Zhang, Y. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. Molecules. [Link]

-

Song, J., et al. (2013). Bifunctional Unnatural Sialic Acids for Dual Metabolic Labeling of Cell-Surface Sialylated Glycans. Journal of the American Chemical Society. [Link]

-

Xie, R., et al. (2016). In vivo metabolic labeling of sialoglycans in the mouse brain by using a liposome-assisted bioorthogonal reporter strategy. PNAS. [Link]

-

Varki, A., & Diaz, S. (1983). Metabolic labeling of sialic acids in tissue culture cell lines: methods to identify substituted and modified radioactive neuraminic acids. Analytical Biochemistry. [Link]

-

Zhang, X., & Zhang, Y. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. ResearchGate. [Link]

-

Zhang, X., & Zhang, Y. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. PubMed. [Link]

-

O'Loughlin, T., et al. (2014). Metabolic exploitation of the sialic acid biosynthetic pathway to generate site-specifically labeled antibodies. Glycobiology. [Link]

- Sletten, E. M., & Bertozzi, C. R. (2024). Cutting-edge bioorthogonal chemistry: Innovations, practical applications, and emerging trends. Biochimica et Biophysica Acta (BBA) - General Subjects. Note: While this is a relevant review, the specific provided link was not found. The concept is widely cited.

-

Zaro, B. W., et al. (2019). Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins. Current Protocols in Chemical Biology. [Link]

-

National Center for Biotechnology Information. (n.d.). O-(pent-4-yn-1-yl)hydroxylamine hydrochloride. PubChem. [Link]

-

Glen Research. (n.d.). New Products – Click Chemistry Update. Glen Report. [Link]

-

Miller, L. W., et al. (2008). Targeted metabolic labeling of yeast N-glycans with unnatural sugars. PNAS. [Link]

-

Jaiswal, M., et al. (2020). A metabolically engineered spin-labeling approach for studying glycans on cells. Organic & Biomolecular Chemistry. [Link]

-

ResearchGate. (2021). Metabolic Labeling of Bacterial Glycans. ResearchGate. [Link]

-

Knight, J. C., et al. (2022). Metabolic Glycan Labeling of Cancer Cells Using Variably Acetylated Monosaccharides. Bioconjugate Chemistry. [Link]

-

Thompson, A. J., et al. (2012). Metabolic glycan labeling-based screen to identify bacterial glycosylation genes. PLoS ONE. [Link]

-

DeSesso, J. M., et al. (2000). Hydroxylamine moiety of developmental toxicants is associated with early cell death: a structure-activity analysis. Teratology. [Link]

-

Rieder, M. J., et al. (1988). Synthesis and in Vitro Toxicity of Hydroxylamine Metabolites of Sulfonamides. Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Interchim. (n.d.). Click chemistry Activators. Interchim. [Link]

-

Li, Y., et al. (2026). Development of a Novel Hydroxylamine-Based Stable Isotope Labeling Reagent for Profiling Aldehyde Metabolic Biomarkers in Diabetes Using LC-MS/MS and Machine Learning. Analytical Chemistry. [Link]

-

International Programme on Chemical Safety. (n.d.). HYDROXYLAMINE. Inchem.org. [Link]

-

Mangal, S., et al. (2018). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. Frontiers in Microbiology. [Link]

-

ResearchGate. (n.d.). General scheme for metabolic labeling followed by bioorthogonal... ResearchGate. [Link]

-

Demyanenko, Y., et al. (2024). Removal of NHS-labelling by-products in Proteomic Samples. ResearchGate. [Link]

Sources

- 1. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 2. eurjchem.com [eurjchem.com]

- 3. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Applications of azide-based bioorthogonal click chemistry in glycobiology - PubMed [pubmed.ncbi.nlm.nih.gov]